molecular formula C20H33NO3 B14637229 2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol

2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol

Cat. No.: B14637229
M. Wt: 335.5 g/mol
InChI Key: YVRKGHOKFZIEKJ-XUTLUUPISA-N
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Description

2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol typically involves multiple steps, including the formation of the carbonimidoyl group and the attachment of the nonoxyphenol moiety. Common synthetic routes may involve the use of reagents such as organoboron compounds in Suzuki-Miyaura coupling reactions . Reaction conditions often include the use of palladium catalysts and bases like potassium carbonate, with solvents such as toluene or ethanol.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. The choice of reagents and catalysts would be optimized for cost-effectiveness and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonimidoyl group to an amine.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines.

Scientific Research Applications

2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound can be used in studies of enzyme inhibition and protein interactions.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The carbonimidoyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-methoxyphenol
  • 2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-ethoxyphenol

Uniqueness

Compared to similar compounds, 2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol has unique properties due to the presence of the nonoxy group, which can influence its solubility, reactivity, and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

Molecular Formula

C20H33NO3

Molecular Weight

335.5 g/mol

IUPAC Name

2-[(E)-N-hydroxy-C-(2-methylpropyl)carbonimidoyl]-5-nonoxyphenol

InChI

InChI=1S/C20H33NO3/c1-4-5-6-7-8-9-10-13-24-17-11-12-18(20(22)15-17)19(21-23)14-16(2)3/h11-12,15-16,22-23H,4-10,13-14H2,1-3H3/b21-19+

InChI Key

YVRKGHOKFZIEKJ-XUTLUUPISA-N

Isomeric SMILES

CCCCCCCCCOC1=CC(=C(C=C1)/C(=N/O)/CC(C)C)O

Canonical SMILES

CCCCCCCCCOC1=CC(=C(C=C1)C(=NO)CC(C)C)O

Origin of Product

United States

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